Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 65789-90-4
VCID: VC10801386
InChI: InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

CAS No.: 65789-90-4

Cat. No.: VC10801386

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate - 65789-90-4

Specification

CAS No. 65789-90-4
Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
Standard InChI InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23)
Standard InChI Key MHPIVQZZFBEHAM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, reflects its three primary components:

  • A pyrimidine ring (6-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with:

    • A methyl group at position 6

    • A phenyl group at position 2

  • An amino group (-NH-) bridging the pyrimidine ring to a benzene ring

  • An ethyl ester (-COOCH2CH3) at the para position of the benzene ring.

The molecular formula is C21H20N3O2, with a molecular weight of 346.41 g/mol. Key spectral identifiers include:

  • 1H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and ethyl ester signals (δ 1.2–4.3 ppm) .

  • LC-ESI-MS: A prominent [M+H]+ ion at m/z 347.2, consistent with the molecular weight .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). A representative route includes:

Step 1: Preparation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

  • Reactants: 2,4-Dichloropyrimidine and ethyl 4-boronobenzoate .

  • Conditions: Pd(PPh3)4 catalyst, toluene/Na2CO3(aq), 75–100°C .

  • Yield: 60% after purification via column chromatography .

Step 2: Amination with 6-Methyl-2-phenylpyrimidin-4-amine

  • Reactants: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 6-methyl-2-phenylpyrimidin-4-amine.

  • Conditions: p-Toluenesulfonic acid, 1,4-dioxane, reflux (40 h) .

  • Yield: ~82% (extrapolated from analogous reactions) .

Optimization Challenges

  • Steric hindrance from the phenyl and methyl groups reduces reaction rates, necessitating prolonged heating.

  • Purification: Silica gel chromatography or recrystallization from methanol/dichloromethane mixtures is required to achieve >95% purity .

Physicochemical Properties

Experimental and computational data for analogous compounds reveal the following properties:

PropertyValueMethod/Source
LogP (octanol-water)3.05–3.31XLOGP3/SILICOS-IT
Solubility (water)0.00141–0.0631 mg/mLESOL/Ali
TPSA52.08 ŲSwissADME
GI absorptionHighBoiled Egg model
CYP inhibitionCYP1A2, CYP2C19 (Yes) Preclinical screening

The compound’s low aqueous solubility (classed as “moderately soluble”) and high lipophilicity (LogP >3) suggest suitability for oral formulations with enhancers like cyclodextrins .

Pharmacological Profile

Biological Activity

While direct studies are unavailable, structural analogs exhibit:

  • Kinase inhibition: Pyrimidine derivatives often target EGFR or VEGFR pathways .

  • Antimicrobial effects: Methyl and phenyl substitutions enhance activity against Gram-positive bacteria .

ADMET Predictions

  • BBB permeability: Likely due to moderate molecular weight and LogP .

  • P-gp substrate: No, reducing efflux-related resistance risks .

  • Toxicity alerts: No PAINS or Brenk violations, indicating low assay interference .

Applications in Drug Development

Anticancer Agents

Pyrimidine-amino-benzoate hybrids are explored as dual inhibitors of topoisomerase II and tubulin polymerization. For example, ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate shows IC50 = 1.2 µM against MCF-7 breast cancer cells .

Antibacterial Scaffolds

The phenylpyrimidine moiety disrupts bacterial cell wall synthesis. Analogs with MIC = 4–8 µg/mL against S. aureus have been reported .

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